molecular formula C17H13ClFN3O3S2 B2583302 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide CAS No. 922099-76-1

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2583302
CAS No.: 922099-76-1
M. Wt: 425.88
InChI Key: GGMKQCNKMMCFGP-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is a synthetic heterocyclic compound designed for research purposes. It features a thiazole core, a structure recognized for its significant potential in medicinal chemistry and drug discovery . Thiazole and its derivatives are associated with a wide spectrum of pharmacological activities, which include, but are not limited to, antimicrobial, anti-viral, anti-inflammatory, and anti-cancer properties, as demonstrated in studies on related molecular scaffolds . The molecular structure of this acetamide derivative incorporates both 4-chlorophenylsulfonamido and 4-fluorophenyl functional groups, motifs commonly investigated for their ability to modulate biological activity and enhance binding affinity in therapeutic target models . As a key research tool, this compound is valuable for exploring enzyme inhibition, signal transduction pathways, and other cellular processes. It is supplied strictly for use in laboratory research. This product is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3S2/c18-11-1-7-15(8-2-11)27(24,25)22-17-21-14(10-26-17)9-16(23)20-13-5-3-12(19)4-6-13/h1-8,10H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMKQCNKMMCFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.

    Acylation Reaction: The final step involves the acylation of the sulfonamide-thiazole intermediate with 4-fluoroaniline in the presence of an acylating agent such as acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine in acetic acid for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes such as dihydropteroate synthase. The thiazole and fluorophenyl groups may contribute to binding affinity and specificity, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thiazole or Benzothiazole Cores

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents Reported Activity Reference ID
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl, acetamide Not specified
N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 4-Chlorophenyl, methoxy, acetamide Not specified
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide Thiazole Arylpiperazine, substituted phenyl Antimicrobial (gram+/gram- bacteria)
Target Compound: 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide Thiazole 4-Chlorophenylsulfonamido, 4-fluorophenyl Hypothesized antimicrobial

Key Observations :

  • Benzothiazole vs. Thiazole Cores : Benzothiazole derivatives (e.g., ) lack the sulfonamido group but share the acetamide-fluorophenyl motif. The thiazole core in the target compound may enhance conformational flexibility compared to benzothiazole .
  • Sulfonamido Group: The 4-chlorophenylsulfonamido group in the target compound is a distinct feature absent in most analogs. Sulfonamides are known to improve pharmacokinetic properties, such as solubility and metabolic stability .

Pharmacological Activity Comparison

Antimicrobial Activity:
  • Thiazole-Piperazine Analogs : Derivatives with arylpiperazine substituents () exhibited moderate-to-strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL), comparable to chloramphenicol .
  • Triazole-Sulfanyl Acetamides: Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide () showed enhanced antifungal activity due to the triazole ring’s electron-rich nature .

Crystallographic and Physicochemical Properties

Table 2: Structural Parameters of Selected Acetamide Derivatives
Compound Name Crystal System Space Group Bond Lengths (Å) Melting Point (°C) Reference ID
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Monoclinic P21/c C–S: 1.75, C–N: 1.32 217
2-Chloro-N-(4-fluorophenyl)acetamide Not specified Not specified C–Cl: 1.74, C–O: 1.22 Not reported
Target Compound (Hypothesized) - - Expected C–S: ~1.75 (sulfonamido) Not reported

Notable Features:

  • Intramolecular Interactions : Analogous compounds (e.g., ) exhibit stabilizing C–H···O and N–H···O hydrogen bonds, which likely influence the target compound’s solubility and crystallinity .
  • Thermal Stability : The fluorophenyl group may enhance thermal stability, as seen in (melting point: 217°C) .

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